molecular formula C17H16ClF2N3O B4565432 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER

4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER

Cat. No.: B4565432
M. Wt: 351.8 g/mol
InChI Key: PQROUNSFIIMQRV-UHFFFAOYSA-N
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Description

4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group, an ethyl group, and a methyl group attached to a pyrazolopyridine core, further connected to a phenyl methyl ether moiety

Scientific Research Applications

4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.

    Introduction of the chlorodifluoromethyl group: This step may involve the use of chlorodifluoromethane and a catalyst to introduce the chlorodifluoromethyl group onto the pyrazolopyridine core.

    Attachment of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using ethyl and methyl halides in the presence of a base.

    Formation of the phenyl methyl ether moiety: This step involves the reaction of the pyrazolopyridine intermediate with a phenol derivative under suitable conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Ensuring the consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The chlorodifluoromethyl group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Mechanism of Action

The mechanism of action of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENOL
  • 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL ETHYL ETHER

Uniqueness

The uniqueness of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER lies in its specific structural features, such as the presence of the chlorodifluoromethyl group and the phenyl methyl ether moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O/c1-4-23-16-15(10(2)22-23)13(17(18,19)20)9-14(21-16)11-5-7-12(24-3)8-6-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQROUNSFIIMQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER

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